5-Bromo-4-chloro-2-nitroanisole
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Overview
Description
5-Bromo-4-chloro-2-nitroanisole is a chemical compound with the molecular formula C7H5BrClNO3 . It has a molecular weight of 266.48 . The IUPAC name for this compound is 5-bromo-4-chloro-2-nitrophenyl methyl ether .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine, chlorine, nitro group, and a methoxy group attached to a benzene ring .Scientific Research Applications
Spectral and Structural Investigations : Research conducted on similar compounds, such as 5-chloro-2-nitroanisole, has focused on understanding their structural, spectroscopic, and electronic properties through various methods including FTIR, FT-Raman, UV, NMR, and quantum chemical calculations. These studies provide insights into the molecule's vibrational analysis, electronic transitions, and potential as nonlinear optical materials due to their first hyperpolarizability, which is indicative of the broader interest in halogenated nitroanisoles for materials science applications (Meenakshi, 2017).
Synthesis and Chemical Reactions : The compound's reactivity has been explored through studies on the synthesis of related compounds, where methods like diazotization and the Sandmeyer reaction have been used to transform halogenated nitroanisoles into other valuable chemical entities. These reactions highlight the compound's role as a precursor in synthetic routes, leading to the production of various substituted phenols and anilines, showcasing its utility in organic synthesis and potential industrial applications (Zi-ying, 2008).
Mechanism of Action
Target of Action
It’s known that nitroaniline derivatives, such as this compound, are often used in the synthesis of various pharmaceuticals .
Mode of Action
The mode of action of 5-Bromo-4-chloro-2-nitroanisole is primarily through its interactions with other compounds in a series of chemical reactions. For instance, it can undergo photochemical nucleophilic aromatic substitution by hydroxide ion to form other compounds .
Biochemical Pathways
It’s known that nitroaniline derivatives can be involved in various chemical reactions, such as nitration, bromination, and conversion from the nitro group to an amine .
Pharmacokinetics
It’s important to note that factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of this compound .
Result of Action
It’s known that nitroaniline derivatives can be used in the synthesis of various pharmaceuticals, suggesting that they may have diverse biological effects depending on the specific context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromo-4-chloro-2-nitroanisole are largely unexplored. It is known that the compound has a molecular weight of 266.48
Molecular Mechanism
It is important to investigate how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-bromo-2-chloro-5-methoxy-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUZPSBQIMNNOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738145 |
Source
|
Record name | 1-Bromo-2-chloro-5-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360616-77-8 |
Source
|
Record name | 1-Bromo-2-chloro-5-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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